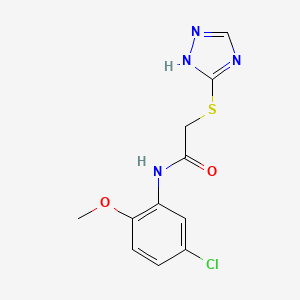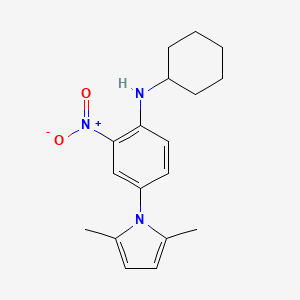
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ belongs to the class of compounds called triazole-thioacetanilides, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
实验室实验的优点和局限性
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its well-studied and established synthesis method, as well as its potential therapeutic applications in various fields. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. In cancer research, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent. In infectious diseases, further studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide against various bacterial and fungal strains. In neurological disorders, further studies are needed to determine the potential neuroprotective effects of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. The resulting compound is then acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9-3-2-7(12)4-8(9)15-10(17)5-19-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCACIBXHWDVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)